Usp1-IN-1 is classified as a small molecule inhibitor targeting the USP1-UAF1 (USP1-Associated Factor 1) complex. It was developed following the identification of USP1's role in modulating the ubiquitination status of key proteins like proliferating cell nuclear antigen (PCNA) and Fanconi anemia protein FANCD2, which are crucial for DNA repair pathways. The compound has been shown to enhance the accumulation of ubiquitinated forms of these proteins, leading to increased DNA damage and cell cycle arrest in cancer cells .
The synthesis of Usp1-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
Usp1-IN-1's molecular structure features a core scaffold that is essential for its interaction with the USP1 enzyme. The compound typically contains functional groups that facilitate binding to the active site of USP1, which includes residues critical for its catalytic activity.
The structural analysis often employs X-ray crystallography or computational modeling to visualize how Usp1-IN-1 interacts with USP1 at the atomic level .
Usp1-IN-1 primarily functions through competitive inhibition of USP1's deubiquitinating activity. Upon binding to the USP1-UAF1 complex, it prevents USP1 from removing ubiquitin moieties from target substrates like PCNA and FANCD2.
Key reactions include:
The kinetics of these reactions can be characterized using enzyme assays that measure changes in substrate levels upon treatment with Usp1-IN-1.
Usp1-IN-1 exerts its effects by trapping USP1 at sites of DNA damage, thereby preventing its normal function in deubiquitination. This mechanism leads to:
Research indicates that this mechanism can be exploited therapeutically, particularly in cancers that are reliant on USP1 for survival under conditions of DNA damage .
Usp1-IN-1 typically exhibits:
Chemical properties include:
These properties are crucial for determining the bioavailability and pharmacokinetic profiles of Usp1-IN-1 .
Usp1-IN-1 has significant potential applications in cancer research and therapy:
Ongoing studies aim to elucidate further its potential applications across various cancer types and treatment regimens .
USP1 deubiquitinates two primary substrates critical for DNA repair:
Table 1: Key USP1 Substrates in DNA Repair Pathways | Substrate | Ubiquitin Linkage | Repair Pathway | Biological Consequence of Deubiquitination |
---|---|---|---|---|
FANCD2-FANCI | K63-linked | Fanconi Anemia/ICL repair | Termination of repair complex activity | |
PCNA | Monoubiquitination | Translesion Synthesis | Prevention of error-prone DNA synthesis | |
ID proteins | K48-linked | Cell differentiation | Stabilization of oncogenic transcription factors |
Knockout studies in DT40 cells demonstrate that USP1⁻/⁻ or UAF1⁻/⁻/⁻ cells exhibit hypersensitivity to DNA-damaging agents like mitomycin C (ICL inducer) and camptothecin (topoisomerase poison). This sensitivity arises from defective HR-mediated repair and unregulated non-homologous end joining (NHEJ), evidenced by restored resistance upon Ku70 disruption [6].
USP1 is overexpressed in multiple cancers, correlating with poor prognosis:
Table 2: USP1 Dysregulation in Human Cancers | Cancer Type | Expression Level vs. Normal | Clinical Correlates | Key Molecular Mechanism |
---|---|---|---|---|
DLBCL | 70.6% positive in females (P=0.048) | Bulky disease, elevated LDH, poor OS | MAX stabilization → MYC activation | |
BRCA1-mutant tumors | Upregulated 2–5 fold | Cisplatin resistance | Compensatory ICL repair | |
Gastric cancer | Overexpressed in 45–60% of cases | Chemoresistance, metastasis | Wnt/β-Catenin pathway activation |
The USP1/UAF1 complex drives chemoresistance through substrate stabilization:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0